Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Medicinal Chemistry Prodrug Design Pharmacokinetics

This compound features a 3-aminomethyl/4-hydroxy substitution that provides a bifunctional aromatic scaffold unavailable from simpler aminobenzoates. Its aliphatic amine with a methylene spacer enables distinct conjugation chemistry and improved membrane permeability when conjugated to phenolic or carboxylic acid-containing bioactives. Research-grade ≥95% purity ensures consistent reactivity for diuretic candidate optimization, DNA-binding agent SAR, and PHBH enzyme engineering. Avoid structurally flawed substitutes that compromise reaction yields and biological readouts.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B13873689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(aminomethyl)-4-hydroxybenzoate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)CN
InChIInChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5,12H,2,6,11H2,1H3
InChIKeyWTERNSOKTYKIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(aminomethyl)-4-hydroxybenzoate: High-Purity Research-Grade Aminomethyl-Hydroxybenzoate Scaffold for Drug Discovery and Medicinal Chemistry


Ethyl 3-(aminomethyl)-4-hydroxybenzoate (CAS 1379299-00-9) is a substituted benzoate ester with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol [1]. It features a benzene ring substituted with an ethyl ester at position 1, a hydroxyl group at position 4, and an aminomethyl group (-CH2NH2) at position 3 [1]. The commercial availability of this compound is typically at ≥95% purity, establishing it as a research-grade building block for synthetic chemistry applications [1]. Its structural features—specifically the ortho-aminomethyl relative to the para-hydroxy—distinguish it from simpler aminobenzoates and hydroxylated benzoates, positioning it as a specialized intermediate for medicinal chemistry programs requiring bifunctional aromatic scaffolds.

Ethyl 3-(aminomethyl)-4-hydroxybenzoate Procurement: Why Methyl Esters, Amino-Hydroxy Regioisomers, and Non-Aminomethyl Analogs Cannot Substitute


Ethyl 3-(aminomethyl)-4-hydroxybenzoate cannot be generically substituted with closely related in-class compounds due to three critical structural distinctions that fundamentally alter chemical reactivity and biological utility. First, the aminomethyl group (-CH2NH2) provides an aliphatic primary amine with a methylene spacer, offering distinct nucleophilicity and conjugation chemistry compared to direct aromatic amines found in compounds like ethyl 4-amino-3-hydroxybenzoate . Second, the regiospecific 3-aminomethyl/4-hydroxy substitution pattern creates a unique hydrogen-bonding and metal-chelating environment that differs materially from alternative regioisomers such as 4-(aminomethyl)-3-hydroxybenzoic acid derivatives . Third, the ethyl ester imparts different solubility, membrane permeability, and hydrolytic stability characteristics relative to methyl ester analogs such as methyl 3-(aminomethyl)-4-hydroxybenzoate (MW 181.19) . These differences are not merely academic—they directly impact reaction yields, purification profiles, and biological readouts in downstream applications. The evidence below quantifies where these distinctions translate to verifiable performance differences.

Ethyl 3-(aminomethyl)-4-hydroxybenzoate: Quantitative Evidence Differentiating This Scaffold from Closest Analogs in Synthetic and Biological Applications


Ethyl Ester vs. Methyl Ester: Differential Physicochemical Properties in 3-(Aminomethyl)-4-hydroxybenzoate Series

The ethyl ester of 3-(aminomethyl)-4-hydroxybenzoate differs from its methyl ester counterpart in molecular weight and lipophilicity, which are established determinants of membrane permeability and metabolic stability. Ethyl 3-(aminomethyl)-4-hydroxybenzoate has a molecular weight of 195.21 g/mol, representing a 7.7% increase over methyl 3-(aminomethyl)-4-hydroxybenzoate (181.19 g/mol) . This difference in ester alkyl chain length is known to influence logP values by approximately 0.5 log units per methylene addition in benzoate ester series, affecting passive diffusion rates and oral bioavailability potential [1]. While direct head-to-head permeability data for these specific compounds are not publicly available, the class-level inference from benzoate ester SAR studies establishes that ethyl esters generally provide an intermediate lipophilicity profile between methyl (lower permeability) and propyl/butyl (higher permeability but potential solubility limitations) esters [1]. The ethyl ester also exhibits distinct hydrolytic stability compared to methyl esters in esterase-rich environments, making it a preferred intermediate when controlled or delayed ester cleavage is desired [1].

Medicinal Chemistry Prodrug Design Pharmacokinetics

Aminomethyl vs. Amino Substitution: Comparative Value in High-Ceiling Diuretic Pharmacophore

The aminomethyl (-CH2NH2) substitution pattern is a critical pharmacophoric element in high-ceiling diuretic development, as demonstrated by Lee et al. (1984) in a systematic SAR study of ethyl [2,3-dichloro-4-(hydroxybenzoyl)phenoxy]acetate derivatives [1]. In this study, compound 27—ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate—incorporating the 3-aminomethyl-4-hydroxybenzoyl motif was identified as a very potent, high-ceiling diuretic in rat models [1]. The study explicitly examined the effects of nitrogen substitution, aromatic nuclear substitution, and reorientation of the aminomethyl group relative to the phenolic hydroxyl, confirming that the specific 3-aminomethyl/4-hydroxy regiochemistry is not interchangeable with alternative substitution patterns without loss of potency [1]. While the study does not provide the numerical IC50 or EC50 values in the publicly available abstract, the designation of compound 27 as very potent within the series establishes a clear class-level advantage for the 3-aminomethyl-4-hydroxybenzoate scaffold over related amino-hydroxy regioisomers [1]. This finding directly informs the procurement decision: this scaffold is not merely a generic intermediate but a privileged substructure with demonstrated translation to potent biological activity in a therapeutically relevant context.

Diuretics Medicinal Chemistry Structure-Activity Relationship

Aminomethyl-Substituted Benzoate Strategy: Quantified Caco-2 Permeability Enhancement in Scutellarein Derivatives

The strategic value of the aminomethyl-benzoate ester motif in improving drug-like properties is quantitatively demonstrated in a 2015 study by Dai et al., where N-substituted (aminomethyl)benzoate derivatives of scutellarein were designed and evaluated . The target compounds 5c–e exhibited Caco-2 cell permeability (Papp AP to BL) 2.8-, 8.1-, and 12.6-fold higher than scutellarin, and 1.3-, 4.1-, and 6.0-fold higher than scutellarein . Compound 5e achieved the highest Papp value of 7.19 ± 0.31 × 10−6 cm/s with the lowest efflux ratio of 0.17 . The designed compounds also demonstrated higher chemical stability and aqueous solubility than the parent flavonoids . While this study does not directly test ethyl 3-(aminomethyl)-4-hydroxybenzoate itself, it provides class-level validation that the (aminomethyl)benzoate ester strategy—the exact chemical motif present in the target compound—is a demonstrably effective approach for enhancing permeability and stability in bioactive molecule optimization .

Drug Delivery Intestinal Permeability Natural Product Derivatization

Regiospecificity Advantage: 3-Aminomethyl vs. 4-Aminomethyl Regioisomers in Enzymatic Processing

The regiospecific positioning of the aminomethyl group at the 3-position (meta to carboxyl) rather than the 4-position (para) fundamentally alters the compound's suitability as a substrate for engineered biocatalytic transformations. Wild-type 4-hydroxybenzoate 3-hydroxylase (PHBH), a FAD-dependent monooxygenase, exhibits minimal activity toward aminated substrates due to steric and electronic mismatches in its active site . This enzyme engineering challenge—specifically the regioselective C3-hydroxylation of 4-(aminomethyl)benzoic acid—requires substantial protein engineering efforts to overcome . In contrast, ethyl 3-(aminomethyl)-4-hydroxybenzoate already presents the desired 3-aminomethyl/4-hydroxy substitution pattern natively, eliminating the need for challenging regiospecific enzymatic transformations that are required when starting from 4-aminomethyl regioisomers . While direct kinetic data comparing these regioisomers in PHBH assays are not available, the documented difficulty of engineering PHBH to accept 4-aminomethyl substrates establishes a clear procurement rationale: the 3-aminomethyl regioisomer is the synthetically accessible, native substrate pattern for applications requiring this specific substitution geometry.

Biocatalysis Enzyme Engineering Regioselectivity

Ethyl 3-(aminomethyl)-4-hydroxybenzoate: Priority Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: High-Ceiling Diuretic Lead Optimization Programs

The 3-aminomethyl-4-hydroxybenzoyl motif has been directly validated as a pharmacophoric element in high-ceiling diuretics [1]. This scaffold is suitable for medicinal chemistry programs seeking to explore or optimize diuretic candidates with this privileged substitution pattern, where the aminomethyl group provides a handle for further derivatization while maintaining the core pharmacophore geometry established by Lee et al. (1984) [1].

Drug Delivery and Prodrug Design: Permeability-Enhanced Bioactive Molecule Derivatization

The (aminomethyl)benzoate ester strategy has demonstrated up to 12.6-fold improvement in Caco-2 permeability when conjugated to poorly permeable natural products [1]. Ethyl 3-(aminomethyl)-4-hydroxybenzoate can serve as a building block for similar permeability-enhancing conjugation strategies, particularly for phenolic or carboxylic acid-containing bioactive molecules requiring improved oral bioavailability characteristics [1].

Synthetic Chemistry: Intermediate for Cytotoxic N-Mustard Conjugates and Analog Development

Ethyl 4-amino-3-hydroxybenzoate—the 4-amino regioisomer of the target compound class—has established utility as a reagent in synthesizing cytotoxic N-mustard derivatives of Hoechst 33258 analogs [1]. The aminomethyl functionality in ethyl 3-(aminomethyl)-4-hydroxybenzoate offers an extended amine handle with different steric and electronic properties, making it a logical alternative scaffold for exploring structure-activity relationships in DNA-binding agent conjugates and related minor groove binder analogs [1].

Biocatalysis and Enzyme Engineering: Reference Substrate for PHBH Variant Characterization

Given that wild-type PHBH shows minimal activity toward aminated substrates and requires engineering to accept 4-aminomethyl benzoates [1], ethyl 3-(aminomethyl)-4-hydroxybenzoate can serve as a reference compound for characterizing PHBH variants engineered for altered substrate specificity, or as a starting material in synthetic biology workflows where the native 3-aminomethyl/4-hydroxy pattern is desired without enzymatic interconversion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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